molecular formula C21H28ClN5O3 B1193127 (1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

Numéro de catalogue B1193127
Poids moléculaire: 433.937
Clé InChI: KATPAPFGRPJUHJ-MXKWNSRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MRS7469 is a novel highly selective A1 adenosine receptor (A1AR) agonist.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been extensively explored in the synthesis of novel nucleosides. For instance, Hřebabecký et al. (2006) demonstrated the synthesis of conformationally locked carbocyclic nucleosides derived from similar structures, emphasizing the methodological advancements in creating such compounds (Hřebabecký et al., 2006). Additionally, Bisacchi et al. (1991) elaborated on the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, showcasing the diverse applications of these compounds in the context of nucleoside synthesis (Bisacchi et al., 1991).

Application in Antiviral Research

A significant area of application for this compound is in antiviral research. Sato and Maruyama (1995) developed a method for synthesizing 3'-fluorocarbocyclic oxetanocin A, which showed a broad spectrum of antiviral activity, highlighting the potential of these compounds in combating viral infections (Sato & Maruyama, 1995).

Metabolic Mapping and Drug Development

The metabolic mapping and drug development potential of similar compounds have been explored. For instance, Fang et al. (2015) conducted metabolic mapping of an A3 adenosine receptor agonist, providing valuable insights into drug metabolism and guiding rational drug design (Fang et al., 2015).

Conformational Studies

The structural and conformational studies of such compounds have been pivotal in understanding their application. Research by Hřebabecký et al. (2006) on novel racemic conformationally locked carbocyclic nucleosides derived from various substituted bicyclo[2.2.1]heptanes provided insights into the molecular structures of these compounds (Hřebabecký et al., 2006).

Exploration in Biochemical Pharmacology

Explorations into the biochemical pharmacology of similar compounds are evident. Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog, a crucial tool for probing adenylyl cyclases, demonstrating the compound's utility in biochemical studies (Emmrich et al., 2010).

Propriétés

Nom du produit

(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

Formule moléculaire

C21H28ClN5O3

Poids moléculaire

433.937

Nom IUPAC

(1R,2R,3S,4R,5S)-4-[2-Chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

InChI

InChI=1S/C21H28ClN5O3/c22-20-25-18(24-13(10-3-1-4-10)11-5-2-6-11)14-19(26-20)27(9-23-14)15-12-7-21(12,8-28)17(30)16(15)29/h9-13,15-17,28-30H,1-8H2,(H,24,25,26)/t12-,15-,16+,17+,21+/m1/s1

Clé InChI

KATPAPFGRPJUHJ-MXKWNSRKSA-N

SMILES

O[C@@H]1[C@]2(CO)C[C@]2([H])[C@@H](N3C=NC4=C(NC(C5CCC5)C6CCC6)N=C(Cl)N=C34)[C@@H]1O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MRS7469;  MRS-7469;  MRS 7469

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 2
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 3
Reactant of Route 3
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 4
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 5
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 6
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.